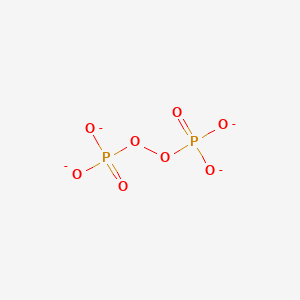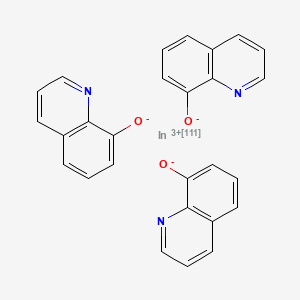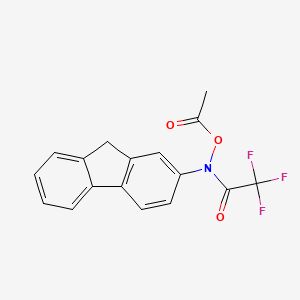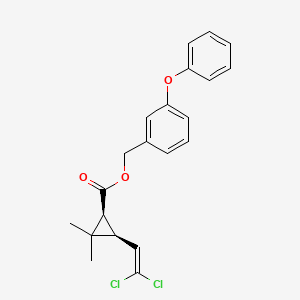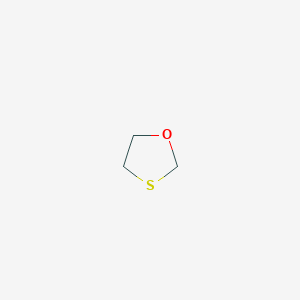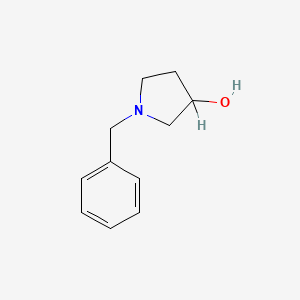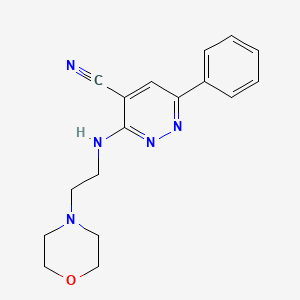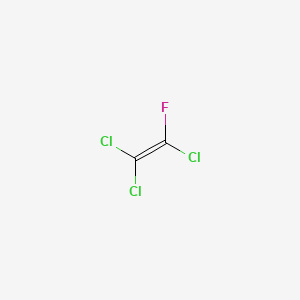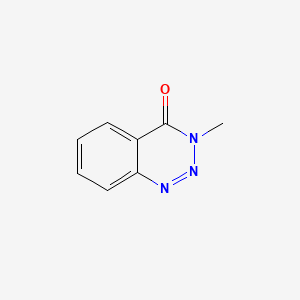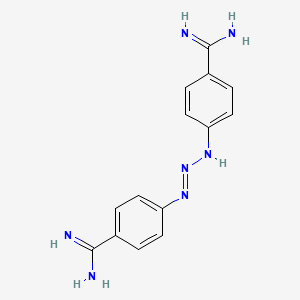
Diminazène
Vue d'ensemble
Description
Applications De Recherche Scientifique
Diminazene has a wide range of scientific research applications. It is used in veterinary medicine to treat protozoal infections in animals . In recent studies, diminazene aceturate has shown potential in reducing angiotensin II constriction and interacting with the spike protein of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), making it a promising treatment for COVID-19 . Additionally, diminazene has been studied for its effects on knee osteoarthritis, where it has shown to ameliorate functional, radiological, and histopathological alterations in rodent models .
Mécanisme D'action
Target of Action
Diminazene, also known as Diminazine, is a trypanocidal agent . The primary targets of Diminazene include the HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . These targets play crucial roles in various biological processes, including transcription regulation, protein digestion, amine oxidation, and protection against oxidative stress .
Mode of Action
The main biochemical mechanism of the trypanocidal actions of Diminazene is by binding to trypanosomal kinetoplast DNA (kDNA) in a non-intercalative manner through specific interaction with sites rich in adenine-thymine base pairs . This interaction disrupts the normal functioning of the trypanosome, leading to its death .
Biochemical Pathways
Diminazene affects several biochemical pathways. It has been shown to modulate the renin–angiotensin–aldosterone system (RAAS), particularly the ACE2/Ang1-7/MasR axis . This modulation leads to changes in inflammation and cellular oxidation, which can have significant effects on conditions like osteoarthritis . Additionally, Diminazene has been found to influence pathways involved in the regulation of mitochondrial mass and apoptosis, contributing to the development of conditions like cardiac hypertrophy .
Result of Action
The molecular and cellular effects of Diminazene’s action are diverse. It has been shown to stabilize atherosclerotic lesions and attenuate hepatic steatosis . These effects are associated with decreased total macrophages content and increased α-smooth muscle actin levels in atherosclerotic plaques . Moreover, Diminazene changes the polarization of macrophages towards an increased amount of anti-inflammatory M2 macrophages in the atherosclerotic lesions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diminazene. For instance, it has been found that Diminazene facilitates acid-induced activity of CMH-fibers at 100 μM, indicating that the drug’s action can be influenced by the acidity of its environment
Safety and Hazards
Acute side effects of Diminazene include vomiting, diarrhea, and hypotension (low blood pressure). Diminazen can harm the liver, kidneys and brain, which is potentially life-threatening . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Diminazene plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with angiotensin-converting enzyme 2 (ACE2), where it acts as an activator . This interaction is crucial as ACE2 is involved in the renin-angiotensin system, which regulates blood pressure and fluid balance. Diminazene also interacts with other biomolecules such as reactive oxygen species (ROS) and inflammatory markers, influencing oxidative stress and inflammation .
Cellular Effects
Diminazene affects various cell types and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in osteoarthritis models, diminazene reduces inflammation and oxidative stress in knee tissues, leading to improved motor function and reduced pain . Additionally, diminazene’s activation of ACE2 can lead to changes in gene expression related to the renin-angiotensin system, further impacting cellular processes .
Molecular Mechanism
At the molecular level, diminazene exerts its effects through several mechanisms. It binds to ACE2, enhancing its activity and leading to increased degradation of angiotensin II, a peptide that can cause vasoconstriction and inflammation . This binding interaction results in the production of angiotensin 1-7, which has anti-inflammatory and vasodilatory effects. Diminazene also influences enzyme activity by reducing oxidative stress markers and modulating the expression of genes involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diminazene change over time. Studies have shown that diminazene remains stable and effective over short-term treatments, such as in osteoarthritis models where it was administered for 21 days In kidney injury models, diminazene has shown to increase ACE2 activity over a two-week period .
Dosage Effects in Animal Models
The effects of diminazene vary with different dosages in animal models. In osteoarthritis models, higher doses of diminazene resulted in more significant reductions in inflammation and oxidative stress . At very high doses, diminazene may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use. In kidney injury models, a dosage of 15 mg/kg/day was found to be effective in increasing ACE2 activity without causing adverse effects .
Metabolic Pathways
Diminazene is involved in several metabolic pathways, including those related to the renin-angiotensin system and oxidative stress. It interacts with enzymes such as ACE2 and NADPH oxidase, influencing the levels of metabolites like angiotensin 1-7 and reactive oxygen species . These interactions can affect metabolic flux and the overall balance of metabolites within cells and tissues.
Transport and Distribution
Within cells and tissues, diminazene is transported and distributed through interactions with transporters and binding proteins. It has been shown to localize in specific tissues such as the kidneys and joints, where it exerts its therapeutic effects . The distribution of diminazene within these tissues is crucial for its effectiveness in treating conditions like osteoarthritis and kidney injury.
Subcellular Localization
Diminazene’s subcellular localization plays a role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, in kidney cells, diminazene localizes to the cortical and medullary regions, where it enhances ACE2 activity and reduces oxidative stress . Understanding the subcellular localization of diminazene can provide insights into its mechanisms of action and therapeutic potential.
Méthodes De Préparation
La diminazène est synthétisée par une série de réactions chimiques impliquant des diamidines aromatiques . Une méthode implique la préparation de this compound acéturate pour un usage vétérinaire, qui comprend la combinaison de this compound avec un médicament pyrazolone et de la vitamine B pour améliorer la biodisponibilité et réduire les effets indésirables . La méthode de préparation implique une administration par injection intramusculaire, ce qui garantit une absorption rapide et une biodisponibilité élevée .
Analyse Des Réactions Chimiques
La diminazène subit diverses réactions chimiques, notamment des interactions avec l'enzyme de conversion de l'angiotensine 2 (ECA2) et le récepteur de l'angiotensine de type 1 (AT1R) . Il possède un segment triazène chargé négativement qui est homologue au tétrazole des bloqueurs des récepteurs de l'angiotensine, expliquant son activité antagoniste de l'AT1R . De plus, la this compound interagit avec l'ADN du kinétoplaste trypanosomique (kDNA) de manière non intercalaire par une interaction spécifique avec des sites riches en paires de bases adénine-thymine .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique. Elle est utilisée en médecine vétérinaire pour traiter les infections protozoaires chez les animaux . Dans des études récentes, la this compound acéturate a montré un potentiel dans la réduction de la constriction de l'angiotensine II et dans l'interaction avec la protéine de pointe du syndrome respiratoire aigu sévère coronavirus 2 (SRAS-CoV-2), ce qui en fait un traitement prometteur pour la COVID-19 . De plus, la this compound a été étudiée pour ses effets sur l'arthrose du genou, où elle a montré qu'elle améliorait les altérations fonctionnelles, radiologiques et histopathologiques chez les modèles de rongeurs .
Mécanisme d'action
Le principal mécanisme d'action de la this compound implique la liaison à l'ADN du kinétoplaste trypanosomique (kDNA) de manière non intercalaire par une interaction spécifique avec des sites riches en paires de bases adénine-thymine . Cette liaison inhibe la réplication de l'ADN et a une affinité pour l'ARN . La this compound agit également comme un activateur de l'ECA2 et un antagoniste de l'AT1R, convertissant l'angiotensine II octapeptidique toxique en angiotensine 1-7 et alamandine heptapeptidiques, favorisant la vasodilatation et maintenant l'équilibre homéostatique .
Comparaison Avec Des Composés Similaires
La diminazène est comparée à d'autres composés similaires tels que les inhibiteurs de la sous-structure bis-benzamidine . Elle a été validée comme un inhibiteur compétitif de la mésotrypsine et d'autres isoformes humaines de la trypsine . La this compound est l'inhibiteur de petite molécule le plus puissant de la mésotrypsine rapporté à ce jour, avec une constante d'inhibition (Ki) de 3,6±0,3 μM . D'autres composés similaires comprennent ceux qui inhibent les canaux ioniques sensibles à l'acide (ASIC), où la this compound a montré une forte puissance avec une efficacité similaire pour les homomères ASIC1a, ASIC1b, ASIC2a et ASIC3 .
Propriétés
IUPAC Name |
4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c15-13(16)9-1-5-11(6-2-9)19-21-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYZHCFCZNMTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043792 | |
| Record name | Diminazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-71-0, 1443105-71-2 | |
| Record name | Diminazene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diminazene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diminazene [INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443105712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diminazene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diminazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diminazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMINAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G36EEA5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1218464.png)
